3-Butyl-5-nitro-benzothiophene
CAS No.:
Cat. No.: VC13891725
Molecular Formula: C12H13NO2S
Molecular Weight: 235.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO2S |
|---|---|
| Molecular Weight | 235.30 g/mol |
| IUPAC Name | 3-butyl-5-nitro-1-benzothiophene |
| Standard InChI | InChI=1S/C12H13NO2S/c1-2-3-4-9-8-16-12-6-5-10(13(14)15)7-11(9)12/h5-8H,2-4H2,1H3 |
| Standard InChI Key | VXNGJSSINJEJJZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CSC2=C1C=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
3-Butyl-5-nitro-benzothiophene (IUPAC name: 3-butyl-5-nitro-1-benzothiophene) consists of a benzothiophene scaffold—a fused bicyclic system comprising a benzene ring and a thiophene moiety. The numbering system assigns position 1 to the sulfur atom, with subsequent positions following the fused rings (Figure 1). Key substituents include:
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Nitro group (-NO₂): Located at position 5, this strongly electron-withdrawing group directs electrophilic substitution reactions to specific sites on the aromatic ring .
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Butyl chain (-C₄H₉): A saturated aliphatic group at position 3, contributing to increased hydrophobicity and steric bulk .
The molecular formula is C₁₂H₁₃NO₂S, with a molecular weight of 235.30 g/mol.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 3-butyl-5-nitro-benzothiophene can be approached via two primary routes:
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Direct Functionalization of Benzothiophene:
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Cyclization of Precursors:
Optimized Synthetic Protocol
A plausible pathway involves the following steps (Table 1):
Table 1: Proposed Synthesis of 3-Butyl-5-nitro-benzothiophene
Mechanistic Insights:
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Step 1: Cyclocondensation of 2-bromo-5-nitrobenzonitrile with methyl thioglycolate under microwave irradiation facilitates thiophene ring formation. The butyl group is introduced via alkylation of a precursor or through a pre-functionalized starting material .
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Step 2: Nitration occurs regioselectively at the 5-position due to the electron-donating effects of the thiophene sulfur, directing electrophiles to the para position .
Physicochemical Properties
Experimental and Predicted Data
Table 2: Physical Properties of 3-Butyl-5-nitro-benzothiophene
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C, releasing nitrogen oxides .
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Photoreactivity: Nitro groups may undergo photochemical reduction, necessitating storage in amber glass .
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Electrophilic Substitution: The nitro group deactivates the ring, directing incoming electrophiles to the 4- and 6-positions .
Chemical Reactivity and Derivatives
Functional Group Transformations
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 5-amino-3-butyl-benzothiophene—a potential intermediate for pharmaceuticals .
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Sulfonation: Fuming sulfuric acid introduces sulfonic acid groups at the 4-position, enhancing water solubility .
Coordination Chemistry
The sulfur atom in the thiophene ring can act as a weak ligand, forming complexes with transition metals (e.g., Pd, Cu) for catalytic applications .
Biological Activity and Applications
Recommended precautions include using nitrile gloves, fume hoods, and avoiding contact with reducing agents.
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